molecular formula C11H10BrNO2 B578554 Ethyl 2-(4-bromo-2-cyanophenyl)acetate CAS No. 1261606-49-8

Ethyl 2-(4-bromo-2-cyanophenyl)acetate

Cat. No.: B578554
CAS No.: 1261606-49-8
M. Wt: 268.11
InChI Key: IUNDXKMHKASZFK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-cyanophenyl)acetate is an organic compound featuring a phenyl ring substituted with bromine at the 4-position and a cyano group at the 2-position. The acetate moiety (CH₂COOEt) is attached to the phenyl ring via a methylene bridge. This structure places it within the broader class of substituted phenylacetic acid esters, which are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis. The electron-withdrawing cyano and bromo substituents likely influence its reactivity, making it a candidate for further functionalization in medicinal chemistry, such as in Toll-Like Receptor 4 agonist studies .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-cyanophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)6-8-3-4-10(12)5-9(8)7-13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNDXKMHKASZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Cyanation Sequential Approach

The most widely documented method involves sequential bromination and cyanation of a phenylacetate precursor. Starting with ethyl 2-(2-cyanophenyl)acetate, bromination at the para position is achieved using brominating agents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a radical initiator like benzoyl peroxide. The reaction typically proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. Yields range from 68–82%, with purity dependent on post-reaction quenching and extraction protocols.

Cyanation follows via nucleophilic substitution, where the bromine atom is replaced by a cyano group using copper(I) cyanide (CuCN\text{CuCN}) in dimethylformamide (DMF) at 120–130°C. This step requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group. Post-cyanation purification often involves recrystallization from ethanol-water mixtures, achieving 90–95% purity.

One-Pot Bromination-Cyanation Strategy

Recent advancements describe a one-pot synthesis to reduce intermediate isolation steps. In this approach, ethyl 2-phenylacetate is treated with Br2\text{Br}_2 in acetic acid under controlled pH (4.5–5.5), followed by in-situ cyanation using potassium cyanide (KCN\text{KCN}) and a phase-transfer catalyst. While this method simplifies workflow, yields are lower (55–65%) due to competing side reactions such as di-bromination or ester hydrolysis.

Critical Reaction Parameters

Solvent and Temperature Effects

ParameterBromination EfficiencyCyanation Yield
Dichloromethane78–82%85–90%
Acetic Acid65–70%72–78%
DMF50–55%*92–95%
*Bromination in DMF leads to ester degradation.

Polar aprotic solvents like DMF enhance cyanation kinetics but are unsuitable for bromination due to side reactions. Non-polar solvents (e.g., dichloromethane) improve bromine selectivity but necessitate higher temperatures for cyanation.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) enable milder cyanation conditions (80°C, 12 hours) with 88% yield, though cost and catalyst recovery limit industrial adoption. Copper-based systems remain dominant due to their affordability, albeit requiring higher temperatures (120–130°C).

Purification and Characterization

Hydrochloride Salt Formation

A patented purification method involves converting the crude product into its hydrochloride salt by treatment with concentrated HCl in acetone. This step removes unreacted starting materials and byproducts, yielding >99% purity after recrystallization from n-butanol. The hydrochloride derivative exhibits a distinct melting point (170–173°C), confirmed via differential scanning calorimetry (DSC).

Chromatographic vs. Crystallization Techniques

MethodPurityYield Loss
Column Chromatography95–97%15–20%
Recrystallization99%10–12%
Industrial processes prioritize recrystallization due to lower solvent consumption and scalability.

Comparative Analysis of Synthetic Methods

MethodStepsYieldPurityScalability
Sequential Bromination-Cyanation375%99%High
One-Pot Synthesis260%85%Moderate
Palladium-Catalyzed388%97%Low

The sequential bromination-cyanation route remains optimal for large-scale production, balancing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromo-2-cyanophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Substitution: Corresponding substituted phenylacetates.

    Reduction: 4-bromo-2-aminophenylacetate.

    Oxidation: 4-bromo-2-cyanobenzoic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-2-cyanophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets it interacts with, such as enzymes or receptors. The presence of the bromine and cyano groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(4-bromo-2-cyanophenyl)acetate with analogs differing in substituent type, position, or functional groups. Key distinctions in physicochemical properties, synthesis, and applications are highlighted.

Substituent Effects on Electronic and Physical Properties
Compound Name Substituents (Phenyl Ring) Molecular Formula CAS Number Key Properties/Applications Reference
This compound 4-Br, 2-CN C₁₁H₁₀BrNO₂ Not explicitly listed Hypothesized use as a synthetic intermediate.
Ethyl 2-(4-bromo-2-chlorophenyl)acetate 4-Br, 2-Cl C₁₀H₁₀BrClO₂ 203314-33-4 Similar bromo-substituted analog; Cl (less electron-withdrawing than CN) may reduce stability in acidic/basic conditions.
Ethyl 2-(4-bromo-3-fluorophenyl)acetate 4-Br, 3-F C₁₀H₁₀BrF₂O₂ 1296223-82-9 Fluorine's inductive effects enhance lipophilicity, potentially improving bioavailability.
Ethyl 2-[5-(4-bromophenyl)-imidazol-4-yl]acetate 4-Br (attached to imidazole) C₁₃H₁₂BrN₂O₂ Not listed Integrated into heterocyclic systems; possible antimicrobial applications.


Key Observations :

  • Electron-withdrawing groups (CN, Br, Cl, F) increase the acidity of the α-hydrogen in the acetate group, facilitating deprotonation and subsequent reactions (e.g., alkylation or condensation).
  • Fluorine substituents enhance metabolic stability and membrane permeability, making fluorinated analogs more relevant in drug design .

Key Observations :

  • Yields for bromo- and cyano-substituted compounds are moderate (~38–54%), reflecting challenges in steric hindrance or competing side reactions .
  • Ammonium acetate is a common catalyst in condensation reactions involving cyanoacetate derivatives .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Molecular Properties
Compound Substituent Positions Molecular Weight LogP* (Predicted) Melting Point (°C)
This compound 4-Br, 2-CN 268.11 ~2.5 Not reported
Ethyl 2-(4-bromo-2-chlorophenyl)acetate 4-Br, 2-Cl 277.55 ~3.0 Not reported
Ethyl 2-(4-bromo-3-fluorophenyl)acetate 4-Br, 3-F 287.09 ~2.8 Not reported

*LogP estimated using fragment-based methods.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsLimitations
Alkylation 38.7NaHCO₃, EtOH, 25°CModerate yield
Bromination ~45–50*NBS, DCM, 0°CRequires halogenation expertise
*Theoretical yield based on analogous reactions.

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • ¹H NMR: Key peaks include aromatic protons (δ 7.73 ppm, d, J = 2.44 Hz for bromine-adjacent H; δ 7.54 ppm, dd, J = 2.20, 9.03 Hz for coupling with cyano group) and ester ethyl groups (δ 4.12 ppm, q; δ 1.19 ppm, t) .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 283.0 (calculated) and 282.9 (observed), confirming molecular weight .
  • IR Spectroscopy: Absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .

Note: For purity assessment, combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N, Br).

Advanced: How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in derivatives?

Methodological Answer:
SHELXL is critical for refining crystal structures, especially when heavy atoms (e.g., Br) are present. Steps include:

Data Collection: High-resolution (<1.0 Å) X-ray diffraction data to resolve bromine’s electron density.

Space Group Determination: Use SHELXT to auto-determine Laue symmetry and assign atoms .

Refinement: Iterative cycles with SHELXL to adjust positional/thermal parameters. For disordered cyano groups, apply restraints (e.g., DFIX for bond lengths) .

Example: For twinned crystals, employ TWIN/BASF commands in SHELXL to model overlapping reflections .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
SAR analysis focuses on halogen positioning and ester modifications:

  • Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance, potentially altering binding affinity (e.g., in Toll-like receptor ligands) .
  • Ester Hydrolysis: Replace ethyl with methyl groups to modulate lipophilicity (logP) and metabolic stability .

Q. Table 2: Comparative Bioactivity of Analogues

DerivativeSubstitution PatternReported Activity
Ethyl 2-(2-bromo-4-Cl-phenyl)acetateBr at C2, Cl at C4Moderate antimicrobial
Methyl 2-(4-Br-2-CN-phenyl)acetateMethyl ester, CN at C2Enhanced solubility

Experimental Design: Synthesize derivatives, assay against target proteins (e.g., enzyme inhibition), and correlate substituent effects with activity trends.

Advanced: How to address contradictions in reaction yields or spectroscopic data across studies?

Methodological Answer:
Contradictions often arise from:

Solvent Polarity: Ethanol vs. DCM may alter reaction pathways (e.g., competing SN1/SN2 mechanisms).

Impurity Profiles: Unpurified intermediates (e.g., residual bromine) skew NMR/MS data.

Resolution Steps:

  • Replicate experiments under strictly controlled conditions (solvent, temperature).
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity in disputed structures .
  • Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Advanced: What mechanistic insights explain the electrophilic reactivity of this compound?

Methodological Answer:
The bromine atom activates the aromatic ring toward electrophilic substitution, while the cyano group directs incoming electrophiles to the para position. Key reactions:

  • Nucleophilic Aromatic Substitution: React with amines at elevated temperatures (80°C, DMF) to replace Br .
  • Cross-Coupling (Suzuki): Use Pd catalysts to couple with boronic acids, forming biaryl derivatives .

Mechanistic Study Tools:

  • Monitor reaction progress via LC-MS.
  • Isolate intermediates (e.g., Meisenheimer complexes) for X-ray crystallography .

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